(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione
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Overview
Description
4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes benzoyl, benzyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. The process often starts with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Aldol Condensation: This reaction involves the condensation of benzaldehyde with acetophenone in the presence of a base to form an intermediate compound.
Nucleophilic Substitution: The intermediate compound undergoes nucleophilic substitution with benzyl chloride to introduce the benzyl group.
Cyclization: The final step involves cyclization to form the pyrrol-2-one ring structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents, nucleophiles
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-benzoyl-1-benzyl-5-phenyl-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but lacks the fluorophenyl group.
4-benzoyl-1-benzyl-5-(2-chlorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one: Similar structure but contains a chlorophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in 4-benzoyl-1-benzyl-5-(2-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one imparts unique chemical and biological properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes the compound distinct from its analogs and highlights its potential for various applications.
Properties
Molecular Formula |
C24H18FNO3 |
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Molecular Weight |
387.4 g/mol |
IUPAC Name |
(4E)-1-benzyl-5-(2-fluorophenyl)-4-[hydroxy(phenyl)methylidene]pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H18FNO3/c25-19-14-8-7-13-18(19)21-20(22(27)17-11-5-2-6-12-17)23(28)24(29)26(21)15-16-9-3-1-4-10-16/h1-14,21,27H,15H2/b22-20+ |
InChI Key |
XUYAADNIPQGMBJ-LSDHQDQOSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)CN2C(/C(=C(/C3=CC=CC=C3)\O)/C(=O)C2=O)C4=CC=CC=C4F |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(C(=C(C3=CC=CC=C3)O)C(=O)C2=O)C4=CC=CC=C4F |
Origin of Product |
United States |
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